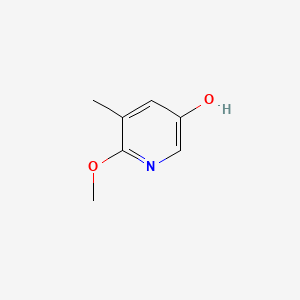

2-Methoxy-3-methyl-pyridin-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-3-methyl-pyridin-5-ol is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position, a methyl group at the third position, and a hydroxyl group at the fifth position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-pyridin-5-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their corresponding hydroxylated products .

Another synthetic route involves the use of Grignard reagents. The addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches, such as the application of whole cells of Burkholderia sp. MAK1, is also being explored for industrial-scale production due to its environmental benefits and cost-effectiveness .

化学反応の分析

Types of Reactions

2-Methoxy-3-methyl-pyridin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

2-Methoxy-3-methyl-pyridin-5-ol has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

作用機序

The mechanism of action of 2-Methoxy-3-methyl-pyridin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy and methyl groups can also affect the compound’s lipophilicity and ability to cross biological membranes, impacting its overall bioactivity.

類似化合物との比較

Similar Compounds

2-Methoxy-5-methylpyridine: Similar structure but lacks the hydroxyl group at the fifth position.

3-Methoxy-5-methylpyridine: Similar structure but with different positioning of the methoxy and methyl groups.

2-Hydroxy-3-methylpyridine: Similar structure but with a hydroxyl group instead of a methoxy group at the second position.

Uniqueness

2-Methoxy-3-methyl-pyridin-5-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

生物活性

2-Methoxy-3-methyl-pyridin-5-ol (also known as 2-Methoxy-3-methyl-5-pyridinol) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound interacts with various enzymes and receptors, influencing critical biochemical pathways related to inflammation and oxidative stress. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Target Enzymes and Receptors

This compound primarily targets enzymes such as cyclooxygenase (COX) and the nuclear factor-kappa B (NF-κB) pathway. By inhibiting COX enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation. Additionally, it may modulate the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation.

Biochemical Pathways

The compound influences several biochemical pathways:

- Oxidative Stress Pathways : It enhances the activity of antioxidant enzymes, contributing to a reduction in oxidative stress.

- Inflammatory Response : By inhibiting pro-inflammatory mediators, it helps in managing conditions associated with chronic inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound is readily absorbed following administration.

- Distribution : It distributes throughout various tissues, with a preference for sites of inflammation.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Excreted via the kidneys, with metabolites eliminated in urine.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces the production of inflammatory cytokines and mediators in activated immune cells. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antioxidant Activity

The compound has demonstrated antioxidant activity by scavenging free radicals and enhancing endogenous antioxidant defenses. This property is particularly relevant in protecting cells from oxidative damage associated with various diseases, including neurodegenerative disorders.

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on human monocytes activated by lipopolysaccharides (LPS). Results showed a marked decrease in the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

- Animal Models : In a mouse model of induced inflammation, administration of this compound led to reduced edema and lower levels of inflammatory markers compared to control groups. These findings support its therapeutic potential in managing inflammatory responses.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes; modulation of NF-κB | |

| Antioxidant | Scavenging free radicals; enhancing antioxidant enzyme activity | |

| Neuroprotective | Protection against oxidative stress in neuronal cells |

特性

IUPAC Name |

6-methoxy-5-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTIDIZITOJZFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。